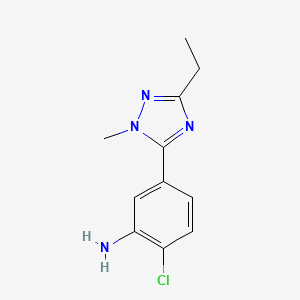
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of substituted anilines It features a chloro group at the second position and a triazole ring at the fifth position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions.
Substitution Reaction: The synthesized triazole is then subjected to a substitution reaction with 2-chloroaniline in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Agrochemicals: This compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity and thermal stability.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or pests, resulting in their death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-3-yl)aniline
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-4-yl)aniline
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-6-yl)aniline
Uniqueness
The uniqueness of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline lies in the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Actividad Biológica
2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline, with the CAS number 1340536-85-7, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is C11H13ClN4 with a molecular weight of 236.70 g/mol. It features a triazole ring, which is known for its diverse biological activities including antifungal and antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClN4 |
| CAS Number | 1340536-85-7 |
| Molecular Weight | 236.70 g/mol |
Antimicrobial Properties
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The incorporation of the triazole ring in this compound suggests potential efficacy against microbial pathogens.
Enzyme Inhibition
One of the notable biological activities associated with triazole derivatives is their ability to inhibit specific enzymes. For example, compounds similar to this compound have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease.
In a comparative study, several triazole derivatives demonstrated varying degrees of AChE and BuChE inhibition:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Compound A | 0.23 | 0.31 |
| Compound B | 0.12 | 0.25 |
| 2-Chloro...Aniline | TBD | TBD |
Study on Triazole Derivatives
A recent study evaluated a series of triazole-benzoxazole hybrids for their antimycobacterial activity and enzyme inhibition properties. The results indicated that certain modifications to the triazole structure significantly enhanced biological activity against Mycobacterium tuberculosis and improved enzyme inhibition profiles.
The mechanism through which this compound exerts its biological effects may involve the formation of hydrogen bonds with active site residues in target enzymes or microbial proteins. Molecular docking studies could provide insights into binding affinities and interaction patterns.
Propiedades
Fórmula molecular |
C11H13ClN4 |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
2-chloro-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3 |
Clave InChI |
XROOOWRORSAEBT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















